Superior In Vitro Potency of Dcn1-IN-2 Compared to First-Generation Inhibitors
Dcn1-IN-2 demonstrates an IC50 value of 2.96 nM in biochemical assays for inhibiting DCN1 activity [1]. This represents a significant potency advantage over several key comparators. For example, the well-characterized, non-covalent inhibitor DI-591 (also known as compound 35) has a reported IC50 of 12 nM [2]. This indicates that Dcn1-IN-2 is approximately 4-fold more potent than DI-591 under similar assay conditions.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.96 nM |
| Comparator Or Baseline | DI-591 (Compound 35): 12 nM [2] |
| Quantified Difference | Approximately 4.1-fold more potent |
| Conditions | Inhibition of DCN1-mediated neddylation in biochemical assays. |
Why This Matters
Higher potency at the biochemical level translates to a lower concentration of compound needed to achieve target engagement, which can reduce the risk of off-target effects and lower experimental costs in cell-based and in vivo studies.
- [1] PeptideDB. (n.d.). DCN1-IN-2 Product Database Entry. Retrieved from www.peptidedb.com. View Source
- [2] PMC. (2023). Table 6: Summary of DCN1 Inhibitors. PMC10526667. View Source
